Magnesium dipropan-2-olate

Overview

Description

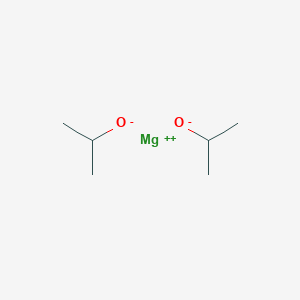

Magnesium dipropan-2-olate (CAS: 15571-48-9), also known as magnesium isopropoxide, is a magnesium alkoxide with the chemical formula C₆H₁₄MgO₂ and a molecular weight of 142.48 g/mol. It exists as a colorless to pale yellow liquid or solid and is insoluble in water but soluble in non-polar solvents such as toluene or ethers . This compound is widely utilized in organic synthesis as a Lewis acid catalyst, facilitating reactions such as esterifications, ether formations, and the preparation of Grignard reagents. Its synthesis involves the reaction of magnesium metal with propan-2-ol under anhydrous conditions, often requiring inert atmospheres or desiccants to prevent hydrolysis .

Suppliers such as Chemos GmbH & Co. KG (Germany) and Wuhan JiXin YiBang Biotechnology Co., Ltd. (China) provide commercial quantities, with packaging tailored to industrial and research needs .

Preparation Methods

Direct Alkoxylation of Magnesium Metal

The most widely documented method involves the reaction of magnesium metal with propan-2-ol (isopropyl alcohol) under anhydrous conditions. This exothermic process proceeds via the following stoichiometry:

3\text{CHOHCH}3 + \text{Mg} \rightarrow \text{Mg(O}^i\text{Pr)}2 + \text{H}2 \uparrow

Reaction Procedure and Optimization

-

Reactants : Magnesium turnings (99.9% purity) and anhydrous isopropyl alcohol are used to minimize side reactions .

-

Solvent : Non-polar solvents like toluene or hexane are employed to stabilize the product and prevent gelation .

-

Conditions :

Industrial Scaling :

In large reactors, magnesium is added gradually to prevent runaway exothermic reactions. Continuous distillation removes hydrogen gas and water byproducts, achieving yields of 85–92% .

Challenges and Mitigation

-

Hydrolysis Sensitivity : Residual water degrades Mg(OPr) into Mg(OH) and isopropyl alcohol. Molecular sieves or pre-dried solvents are critical .

-

Particle Size : Finely powdered magnesium (<100 µm) enhances surface area and reaction kinetics .

Esterolysis of Magnesium Methoxide

A patent-pending method (CN103232323A) bypasses direct magnesium-alkanol reactions by utilizing magnesium methoxide (Mg(OCH)) and isopropyl acetate . This two-step process improves purity (>98%) and scalability:

Synthesis of Magnesium Methoxide

3\text{OH} + \text{Mg} \rightarrow \text{Mg(OCH}3\text{)}2 + \text{H}2 \uparrow

-

Methanol reacts with magnesium at 50–60°C under reflux until hydrogen evolution ceases. Excess methanol is distilled to isolate solid Mg(OCH) .

Esterolysis with Isopropyl Acetate

3\text{)}2 + 2 \, \text{CH}3\text{COO}^i\text{Pr} \rightarrow \text{Mg(O}^i\text{Pr)}2 + 2 \, \text{CH}3\text{COOCH}3

-

Conditions :

Comparative Analysis of Methods

Key Advantages of Esterolysis :

Emerging Techniques and Research Gaps

-

Electrochemical Synthesis : Preliminary studies suggest electrolysis of Mg in isopropyl alcohol could enable room-temperature synthesis, but yields remain low (<50%) .

-

Mechanochemical Methods : Ball-milling magnesium with alcohols in solvent-free conditions is under investigation for green chemistry applications .

Chemical Reactions Analysis

Types of Reactions: Magnesium dipropan-2-olate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form magnesium oxide and other by-products.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: It is commonly used in substitution reactions to form esters, ethers, and other organic compounds.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Often involves hydrogen gas or other reducing agents.

Substitution: Typically involves organic halides or other electrophiles under anhydrous conditions.

Major Products:

Oxidation: Magnesium oxide and various organic by-products.

Reduction: Reduced organic compounds and magnesium salts.

Substitution: Esters, ethers, and other substituted organic compounds.

Scientific Research Applications

Organic Synthesis

Magnesium dipropan-2-olate serves as a catalyst in various organic reactions, particularly in the formation of esters and ethers. Its role as a Lewis acid facilitates the coordination with reactants, enhancing their nucleophilicity and lowering activation energy barriers for reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Reacts with oxidizing agents | Magnesium oxide, organic by-products |

| Reduction | Acts as a reducing agent | Reduced organic compounds |

| Substitution | Forms esters and ethers with organic halides | Various substituted organic compounds |

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active compounds. Its ability to form organomagnesium reagents makes it valuable in preparing compounds that exhibit pharmacological activities .

Pharmaceutical Development

The compound is significant in the synthesis of pharmaceutical intermediates. For instance, it can be used to create Grignard reagents, which are crucial for synthesizing alcohols, aldehydes, and ketones—key components in drug formulations .

Case Study 1: Catalytic Activity

A study demonstrated that this compound effectively catalyzed the formation of esters from carboxylic acids and alcohols under mild conditions. The reaction showed high yields and selectivity, highlighting its potential for industrial applications in ester production.

Research into the use of this compound in synthesizing biologically active compounds revealed its effectiveness in producing derivatives that inhibit specific biological pathways. This application underscores its relevance in drug discovery and development .

Mechanism of Action

Magnesium dipropan-2-olate acts primarily as a Lewis acid catalyst in organic reactions. It facilitates the formation of esters and ethers by coordinating with the oxygen atoms of the reactants, thereby stabilizing the transition state and lowering the activation energy of the reaction. This coordination enhances the nucleophilicity of the reactants, promoting the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Magnesium Compounds

Magnesium dipropan-2-olate belongs to a broader class of magnesium-based compounds, including alkoxides, carboxylates, and inorganic salts. Below is a detailed comparison with structurally and functionally related compounds:

Magnesium Lactate Hydrate

Chemical Formula : C₆H₁₀MgO₆·2H₂O

Molecular Weight : 238.48 g/mol

Properties :

- Water-soluble due to its hydrophilic lactate groups.

- Used in pharmaceuticals as a magnesium supplement or excipient, reflecting its low toxicity and biocompatibility .

- Synthesized via neutralization of lactic acid with magnesium hydroxide.

Key Differences :

| Property | This compound | Magnesium Lactate Hydrate |

|---|---|---|

| Solubility | Non-polar solvents | Water |

| Primary Applications | Catalysis, Grignard reagents | Pharmaceuticals, nutraceuticals |

| Reactivity | Hydrolysis-sensitive, strong base | Stable in aqueous media |

| Safety Profile | Flammable, irritant | Generally recognized as safe (GRAS) |

This compound’s alkoxide structure confers strong Lewis acidity and moisture sensitivity, making it ideal for anhydrous organic reactions. In contrast, magnesium lactate’s carboxylate structure and hydration stabilize it for biomedical applications .

Research Findings and Structural Analysis

Computational studies, such as those in structure-property relationship analyses (Fig. 5, ), categorize magnesium compounds based on structural descriptors like electronegativity, coordination number, and steric effects. This compound clusters with other alkoxides (e.g., magnesium ethoxide) in database comparisons due to shared alkoxy functional groups. However, its isopropyl substituents enhance steric hindrance, reducing hydrolysis rates compared to smaller alkoxides like magnesium methoxide .

Global Production and Supply Trends

While global magnesium compound production data (, Fig. 4) focuses on industrial-scale materials (e.g., magnesia, dolomite), specialty compounds like this compound occupy niche markets.

Biological Activity

Magnesium dipropan-2-olate, also known as magnesium diisopropoxide, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H14MgO2

- Molecular Weight : 142.31 g/mol

- CAS Number : 15571-48-9

This compound is characterized by its ability to form complexes with various biological molecules, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its role as a magnesium source in biochemical processes. Magnesium ions are crucial for numerous enzymatic reactions, including those involved in energy metabolism and DNA synthesis. The compound's interaction with cellular components may enhance or inhibit various metabolic pathways.

Biological Activities

-

Antioxidant Activity :

- This compound has shown potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is vital for protecting cellular integrity and function.

-

Antimicrobial Properties :

- Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains. The mechanisms are thought to involve disruption of bacterial cell membranes and interference with metabolic functions.

-

Anti-inflammatory Effects :

- Research suggests that magnesium compounds can modulate inflammatory responses in the body. This compound may exert similar effects by regulating cytokine production and immune cell activation.

Case Studies and Research Findings

A review of recent literature reveals several studies investigating the biological effects of this compound:

Table 1: Summary of Research Findings

Detailed Research Findings

- Antioxidant Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Q & A

Q. Basic: What are the standard laboratory protocols for synthesizing magnesium dipropan-2-olate, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via the reaction of magnesium metal with excess 2-propanol under anhydrous conditions. Key steps include:

- Purification of reagents : Use dried 2-propanol and magnesium turnings to minimize hydrolysis.

- Reaction setup : Conduct the reaction under inert gas (e.g., argon) to prevent oxidation.

- Temperature control : Maintain reflux at ~82°C (boiling point of 2-propanol) for 12–24 hours until hydrogen evolution ceases .

- Optimization : Monitor reaction progress via gas evolution or FTIR to confirm alkoxide formation. Adjust molar ratios (e.g., 2:1 alcohol-to-magnesium) to improve yield .

Q. Basic: How can researchers determine the purity and assess the quality of this compound?

Answer: Purity assessment involves:

- Elemental analysis : Quantify magnesium content via EDTA titration or atomic absorption spectroscopy (AAS). USP standards recommend >95% purity for reagent-grade compounds .

- Thermogravimetric analysis (TGA) : Verify anhydrous composition by measuring mass loss upon heating (decomposition occurs at ~300°C).

- FTIR spectroscopy : Confirm absence of hydroxyl (OH) peaks (indicative of unreacted alcohol or hydrolysis products) .

Q. Advanced: What advanced spectroscopic and crystallographic techniques are used to resolve structural ambiguities in this compound complexes?

Answer:

- X-ray crystallography : Resolve crystal structure to confirm tetrahedral vs. octahedral coordination geometry, which impacts reactivity in catalysis .

- Solid-state NMR : Analyze ¹³C and ²⁵Mg NMR to probe ligand environments and magnesium coordination states.

- Contradiction resolution : Discrepancies in reported structures (e.g., dimeric vs. monomeric forms) can arise from solvent polarity; use solvent-free crystallization for definitive analysis .

Q. Advanced: How can researchers address discrepancies in catalytic activity data when using this compound under varying solvent systems?

Answer:

- Controlled solvent screening : Test polar aprotic (e.g., THF) vs. non-polar solvents (e.g., toluene) to isolate solvent effects on Lewis acidity.

- Kinetic studies : Monitor reaction rates via GC-MS or in situ IR to correlate solvent polarity with catalytic efficiency.

- Error mitigation : Pre-dry solvents to <10 ppm H₂O (Karl Fischer titration) to prevent alkoxide hydrolysis, which alters reactivity .

Q. Advanced: What methodological considerations are critical for handling this compound to prevent hydrolysis and ensure reproducibility?

Answer:

- Storage : Store under inert gas in sealed containers with molecular sieves. Avoid exposure to humid air (hygroscopicity is comparable to anhydrous MgSO₄) .

- Handling : Use Schlenk-line techniques for weighing and transferring.

- Stability testing : Perform periodic FTIR checks to detect hydrolysis (broad OH peaks at ~3400 cm⁻¹) .

Q. Advanced: How to design experiments to study the ligand-exchange dynamics of this compound in coordination chemistry?

Answer:

- Competitive ligand studies : Introduce chelating agents (e.g., acetylacetonate) and monitor ligand substitution via ¹H NMR.

- Kinetic profiling : Use stopped-flow spectroscopy to measure exchange rates at varying temperatures.

- Computational modeling : Pair experimental data with DFT calculations to predict thermodynamic stability of complexes .

Q. Advanced: What strategies resolve contradictions in reported solubility profiles of this compound across studies?

Answer:

- Standardized solubility tests : Use USP-defined solvents (e.g., ethanol, hexane) and controlled temperatures (25°C ± 0.1°C).

- Particle size control : Grind samples to uniform particle size (<50 µm) to eliminate surface-area effects.

- Cross-validate : Compare results with alternative methods (e.g., gravimetric vs. spectrophotometric quantification) .

Q. Basic: What safety protocols are essential when working with this compound in air-sensitive reactions?

Answer:

Properties

IUPAC Name |

magnesium;propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O.Mg/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPJQHHQRCLVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14MgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15571-48-9 | |

| Record name | Magnesium dipropan-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.